Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde
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Overview
Description
Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde, also known as 2,5-norbornadiene-2-carbaldehyde, is a bicyclic compound with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is characterized by its rigid bicyclic framework, which consists of a seven-membered ring fused to a five-membered ring, with an aldehyde functional group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with acetylene under pressure to form bicyclo[2.2.1]hepta-2,5-diene, which can then be further functionalized to introduce the aldehyde group . Another method involves the condensation of cyclopentadiene with acetylene, yielding a 40-45% production of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions, utilizing cyclopentadiene and acetylene as starting materials. The reaction conditions are optimized to maximize yield and purity, often involving high pressure and temperature control.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and proteins, altering their activity. The rigid bicyclic structure of the compound also allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: Lacks the aldehyde functional group but shares the same bicyclic framework.
Bicyclo[2.2.1]hept-2-ene: Similar structure but with different functional groups.
5-Vinyl-2-norbornene: Contains a vinyl group instead of an aldehyde.
Uniqueness
Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Properties
CAS No. |
5212-50-0 |
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Molecular Formula |
C8H8O |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde |
InChI |
InChI=1S/C8H8O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,4-7H,3H2 |
InChI Key |
SIMZBIBSRJBVFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(=C2)C=O |
Origin of Product |
United States |
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